molecular formula C19H25N3O4 B284837 3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate

3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate

Cat. No.: B284837
M. Wt: 359.4 g/mol
InChI Key: OOIVKYIDDAYTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate involves the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of beta-amyloid, a protein that is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of inflammation, pain, and fever. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been shown to have a protective effect on the liver and kidneys, reducing the risk of toxicity and damage.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate in lab experiments include its high purity, stability, and low toxicity. It is also relatively easy to synthesize and can be obtained in large quantities. However, its limited solubility in water and other solvents can pose a challenge in certain experiments.

Future Directions

For the research on 3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate include further studies on its pharmacological activities and mechanisms of action. It may also be useful to investigate its potential applications in the treatment of other diseases such as cancer and diabetes. Additionally, the development of new synthesis methods and modifications of the compound may lead to improved pharmacological properties and increased efficacy.

Synthesis Methods

The synthesis method for 3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate involves the reaction of 3-ethoxy-6-methylquinoline-4-carboxylic acid with N,N-dimethylpropane-1,3-diamine in the presence of a suitable coupling agent such as N,N'-carbonyldiimidazole. The reaction is carried out under mild conditions and yields a pure product with high yield and purity.

Scientific Research Applications

3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and analgesic effects. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 4-[3-(dimethylamino)propylamino]quinoline-3,6-dicarboxylate

InChI

InChI=1S/C19H25N3O4/c1-5-26-19(24)15-12-21-16-8-7-13(18(23)25-4)11-14(16)17(15)20-9-6-10-22(2)3/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,20,21)

InChI Key

OOIVKYIDDAYTKI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCCN(C)C)C(=O)OC

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCCN(C)C)C(=O)OC

Origin of Product

United States

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